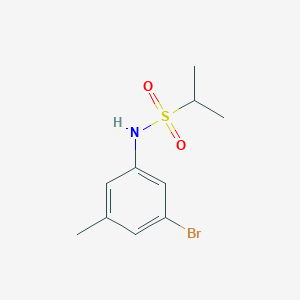

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide

Vue d'ensemble

Description

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide is a sulfonamide derivative characterized by a propane-2-sulfonamide group attached to a 3-bromo-5-methylphenyl moiety. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial and anti-proliferative activities. The bromine substituent at the 3-position and the methyl group at the 5-position on the aromatic ring likely influence its electronic and steric properties, affecting reactivity and biological interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylphenyl)propane-2-sulfonamide typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines and other reduced forms of the sulfonamide.

Applications De Recherche Scientifique

Chemistry

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide serves as an important synthetic intermediate in the development of more complex organic molecules. It can facilitate various chemical reactions including:

- Nucleophilic Substitution : The bromo group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction : The sulfonamide group can undergo oxidation or reduction, leading to useful products such as sulfonic acids or amines.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . The sulfonamide moiety can mimic natural substrates, potentially disrupting normal cellular processes by inhibiting enzyme activity. This property makes it a candidate for studying enzyme mechanisms and understanding biochemical pathways.

Medicine

The medicinal applications of this compound are particularly promising:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against resistant strains of bacteria, such as Klebsiella pneumoniae, which is known for its metallo-beta-lactamase production .

- Cancer Treatment : Research indicates that compounds similar to this compound can inhibit the activity of B-Raf kinase, which is implicated in various cancers. This suggests a potential application in cancer therapeutics .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its ability to participate in various chemical reactions makes it valuable for creating advanced materials and chemical products .

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of sulfonamides, researchers synthesized various derivatives including this compound. These compounds were tested against clinically isolated strains of Klebsiella pneumoniae, revealing significant antibacterial efficacy with low minimum inhibitory concentrations (MICs), highlighting their potential as alternative therapeutic agents against resistant bacterial infections .

Case Study 2: Cancer Therapeutics

Research into B-Raf kinase inhibitors has identified compounds similar to this compound as promising candidates for cancer treatment. These compounds demonstrated the ability to inhibit B-Raf activity effectively, suggesting their usefulness in developing targeted therapies for cancers associated with aberrant B-Raf signaling pathways .

Mécanisme D'action

The mechanism of action of N-(3-bromo-5-methylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the sulfonamide core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural Differences

Pharmacological and Physicochemical Comparisons

(a) Solubility and Stability

- N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]-methanesulfonamide: The tert-butyl group increases steric bulk, while the methoxy and amino groups improve solubility in polar solvents .

(c) Crystallographic and Structural Insights

- SHELX Refinement : The ethylbenzoisoxazole sulfonamide () was refined using SHELX software (Rwork/Rfree = 0.205/0.260), highlighting its well-defined electron density and stable conformation .

Key Research Findings and Gaps

- Pharmacological Data: Limited direct biological data for this compound are available in the provided evidence.

- Structural Characterization : Crystallographic analysis using SHELX or similar tools () would clarify conformational preferences and intermolecular interactions.

Activité Biologique

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is crucial for its biological activity. The presence of the bromo group at the 3-position of the aromatic ring enhances its reactivity and may influence its interaction with biological targets. The general structure can be summarized as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : 292.18 g/mol

This compound primarily exerts its effects through:

- Enzyme Inhibition : The sulfonamide moiety mimics p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis in bacteria. This mechanism is common among sulfonamide drugs, leading to bacteriostatic effects against various pathogens .

- Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects in various diseases, including cancer and infections.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against resistant bacterial strains such as Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 1 μg/mL, showcasing their potency .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Its ability to inhibit specific kinases involved in cell signaling pathways has been noted, which could potentially lead to reduced tumor growth and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of various sulfonamides, this compound was tested against clinical isolates of Klebsiella pneumoniae. Results indicated that the compound exhibited potent antibacterial activity with an MIC value significantly lower than traditional antibiotics, suggesting it could serve as a valuable alternative in treating drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromo-5-methylphenyl)propane-2-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-bromo-5-methylaniline with propane-2-sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and purification via recrystallization from ethanol/water mixtures. Monitoring by TLC (silica gel, hexane:ethyl acetate 3:1) ensures reaction completion .

Q. How can the structural configuration of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Crystals grown via slow evaporation from acetonitrile at 4°C provide high-resolution data (e.g., R-factor < 0.05). Complementary techniques include:

- Electronic Circular Dichroism (ECD) : To distinguish enantiomers by comparing experimental spectra with density functional theory (DFT)-simulated spectra.

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., bromine at C3, methyl at C5) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with a 6-31G(d,p) basis set accurately model electronic properties. Key steps:

Geometry Optimization : Minimize energy using Gaussian 09 or ORCA.

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).

Solvent Effects : Incorporate polarizable continuum models (PCM) for solvation energy.

Q. How does this compound interact with biological targets such as ionotropic glutamate receptors?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) identifies binding modes. For AMPA receptor modulation:

Protein Preparation : Retrieve receptor structures (e.g., PDB ID: 3KG2) and remove water molecules.

Grid Generation : Focus on the ligand-binding domain (LBD) with a 20 Å grid box.

Docking Parameters : Use Lamarckian genetic algorithm (GA) with 100 runs.

- In Vitro Validation : Electrophysiology (patch-clamp) assays measure potentiation efficacy (EC) .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in IC/EC values often arise from assay conditions. Mitigation strategies include:

- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for recombinant receptors) and buffer conditions (e.g., pH 7.4, 25°C).

- Positive Controls : Compare with known modulators (e.g., PF-04958242 for AMPA receptors).

- Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis (GraphPad Prism) .

Q. Key Notes

Propriétés

IUPAC Name |

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVZMDXOAAZCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.